

Unveiling Titanium-47: A Technical Guide to its Discovery and Stellar Origins

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origins, and fundamental properties of the stable isotope **Titanium-47** (⁴⁷Ti). Aimed at the scientific community, this document details the pioneering experimental work that first identified the isotope, explores its nucleosynthesis in stellar environments, and presents its key nuclear and physical data in a structured format.

Discovery and Identification

The discovery of **Titanium-47** is intrinsically linked to the advent of mass spectrometry and the pioneering work of British physicist Francis William Aston. While the element titanium was discovered in 1791 by William Gregor, it was not until the early 20th century that the existence of its isotopes was confirmed.[1]

Aston, who was awarded the Nobel Prize in Chemistry in 1922 for his discovery of isotopes in a large number of non-radioactive elements, developed the first mass spectrograph.[2][3] This instrument was capable of separating ions of different mass-to-charge ratios, revealing that many elements were composed of atoms of varying masses, or isotopes.

In a 1935 publication in the Proceedings of the Royal Society A, Aston detailed the isotopic composition of numerous elements, including titanium.[4][5] This work provided the first definitive, quantitative analysis of titanium's stable isotopes, including **Titanium-47**.

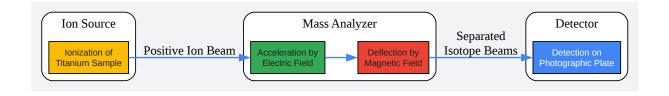


Experimental Protocol: Aston's Mass Spectrograph

The experimental methodology employed by F.W. Aston for the identification of isotopes was revolutionary for its time. The following protocol outlines the general principles of his mass spectrograph:

- Ionization: A sample of a volatile titanium compound, such as titanium tetrachloride (TiCl₄), was introduced into a discharge tube. An electrical discharge then ionized the titanium atoms, creating a beam of positively charged ions.
- Acceleration: The positive ions were then accelerated by an electric field into the main chamber of the spectrograph.
- Velocity Selection: The ion beam was passed through an electric field to select for ions of a specific velocity.
- Magnetic Deflection: The velocity-selected ion beam was then subjected to a strong magnetic field, which deflected the ions in a circular path. The radius of this path was dependent on the mass-to-charge ratio of the ion; lighter ions were deflected more than heavier ions.
- Detection: The separated ion beams then struck a photographic plate, creating a series of lines corresponding to each isotope. The position of the lines indicated the mass of the isotope, and the intensity of the lines was proportional to its relative abundance.

This technique allowed Aston to determine the masses and relative abundances of the stable isotopes of titanium with unprecedented accuracy for the era.



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A simplified workflow diagram of Aston's mass spectrograph.



Origin of Titanium-47: Stellar Nucleosynthesis

Titanium-47, like most elements heavier than iron, is forged in the fiery interiors of stars through a process known as nucleosynthesis. The primary mechanism responsible for the creation of **Titanium-47** is the slow neutron-capture process (s-process).[6][7]

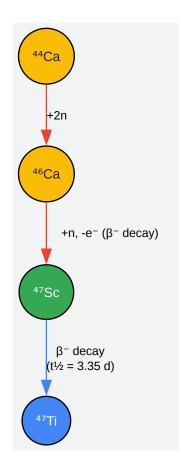
The s-process occurs predominantly in Asymptotic Giant Branch (AGB) stars.[6] In this stellar environment, pre-existing "seed" nuclei, primarily from the iron group, are bombarded with a slow flux of neutrons.

The nucleosynthetic pathway to **Titanium-47** is believed to proceed as follows:

- Neutron Capture by Calcium: The process can begin with stable isotopes of calcium, such as Calcium-44 (⁴⁴Ca) or Calcium-46 (⁴⁶Ca), capturing neutrons.
- Formation of Scandium-47: Through a series of neutron captures and beta decays, the unstable isotope Scandium-47 (⁴⁷Sc) is formed.
- Beta Decay to **Titanium-47**: Scandium-47 has a half-life of 3.35 days and undergoes beta decay, where a neutron is converted into a proton, emitting an electron and an antineutrino. [1][8][9] This decay transforms Scandium-47 into the stable isotope **Titanium-47**.

The "slow" nature of the s-process is crucial; it allows time for beta decay to occur before another neutron is captured, leading to the synthesis of stable, neutron-rich isotopes.[6]





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The s-process nucleosynthesis pathway to **Titanium-47**.

Quantitative Data for Titanium-47

The following tables summarize the key nuclear and physical properties of the **Titanium-47** isotope.

Table 1: Nuclear Properties of **Titanium-47**



Property	Value
Atomic Number (Z)	22
Neutron Number (N)	25
Mass Number (A)	47
Isotopic Mass (Da)	46.9517631
Natural Abundance (%)	7.44
Nuclear Spin (I)	5/2
Magnetic Dipole Moment (μN)	-0.78814(11)
Electric Quadrupole Moment (barn)	+0.302(10)

Table 2: Physical Properties of Elemental Titanium

Property	Value
Melting Point (K)	1941
Boiling Point (K)	3560
Density (g/cm³)	4.506
Crystal Structure	Hexagonal Close-Packed (HCP)

Modern Experimental Protocols for Titanium Isotope Analysis

While Aston's mass spectrograph was groundbreaking, modern techniques offer significantly higher precision for isotope ratio measurements. A prominent contemporary method is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[10][11][12]

MC-ICP-MS Protocol Outline

 Sample Preparation: A sample containing titanium is dissolved, and the titanium is chemically separated and purified from other elements.



- Nebulization and Ionization: The purified titanium solution is introduced into a nebulizer, creating a fine aerosol that is then passed into an argon plasma at approximately 8,000 K.
 The high temperature of the plasma efficiently ionizes the titanium atoms.
- Ion Focusing and Acceleration: The generated ions are extracted from the plasma and focused into a tight beam, which is then accelerated into the mass analyzer.
- Mass Separation: The ion beam is passed through a magnetic sector, which separates the ions based on their mass-to-charge ratio.
- Simultaneous Detection: Unlike early mass spectrographs, MC-ICP-MS uses multiple
 detectors (Faraday cups) to simultaneously measure the ion beams of different isotopes.
 This simultaneous collection significantly improves the precision of the isotope ratio
 measurements by correcting for instrumental instabilities.

This high-precision technique is crucial in fields like geochemistry and cosmochemistry for studying subtle variations in isotopic abundances that can reveal information about the origins and history of materials.[11]

Applications of Titanium-47

Enriched **Titanium-47** has several specialized applications in research and medicine:

- Radionuclide Production: **Titanium-47** is used as a target material for the production of the positron-emitting radionuclide Vanadium-48 (⁴⁸V), which has applications in medical imaging and life sciences.
- Materials Science Research: It is utilized in studies of crystal structures, glass, and ceramic materials through techniques like Nuclear Gamma Resonance (NGR) and Electron Paramagnetic Resonance (EPR).

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